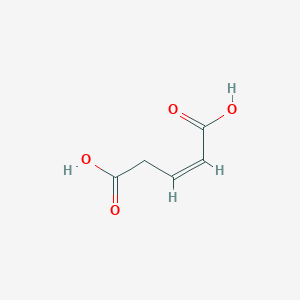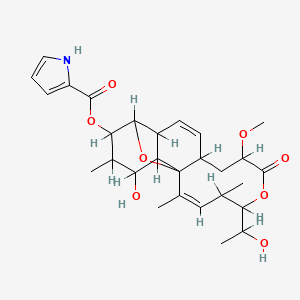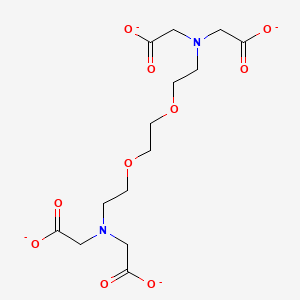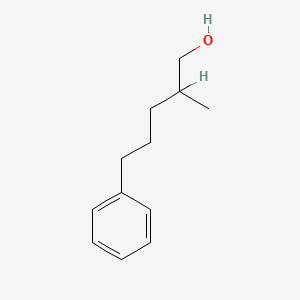
(3S)-3-ammonio-1,1,3-propanetricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-carboxy-L-glutamic acid zwitterion(2-) is a tricarboxylic acid dianion that is obtained from gamma-carboxy-L-glutamic acid by removal of a proton from each of the carboxy groups and protonation of the amino group; the resulting entity has an overall charge of 2-. It is an ammonium ion derivative and a tricarboxylic acid dianion. It is a conjugate base of a gamma-carboxy-L-glutamic acid zwitterion. It is a conjugate acid of a gamma-carboxy-L-glutamate(3-).
Scientific Research Applications
1. Catalytic Applications
- The use of modified biomasses, like Spirulina (Arthrospira) platensis, in the synthesis of oxazolidinones from carbon dioxide, epoxides, and anilines highlights the catalytic potential of ammonio derivatives like (3S)-3-ammonio-1,1,3-propanetricarboxylate. This approach is noted for its high catalytic activity and eco-friendly attributes, such as the ability for CO2 capture and conversion (Sadeghzadeh, Zhiani, & Emrani, 2017).
2. Drug Delivery and Photonic Nanomedicine
- Two-dimensional nanomaterials like antimonene (AM) are explored for drug delivery platforms. The photonic drug-delivery platforms based on 2D PEGylated AM nanosheets demonstrate excellent photothermal properties, high drug-loading capacity, and significant inhibition of tumor growth, marking an advance in cancer theranostics (Tao et al., 2018).
3. Synthesis and Polymer Science
- Studies on acrylamide-sulfobetaine copolymers have been conducted to understand their salt-sensitive properties and molecular dynamics in various solutions. These copolymers, incorporating ammonio derivatives, show promise in fields like rheology and molecular science (Ye, Song, & Zheng, 2015; 2016), (Ye, Song, & Zheng, 2016).
4. Microbial Production of Chemicals
- Genetically engineered microbial strains are being developed to enhance the biosynthesis of chemicals like 1,3-propanediol from glycerol. This is a significant advancement in the field of biotechnology and environmental sustainability (Yang et al., 2018).
5. Solubilization and Preservation of Proteins
- Advanced research in drug delivery and translational medicine involves identifying surfactant combinations that can solubilize cells and tissues while preserving protein activity. This includes studies on surfactants like 3-(N,N-dimethyl myristyl ammonio) propanesulfonate, offering insights into pharmaceutical applications and therapeutic efficacy (Hwang, Tsai, & Mitragotri, 2013).
properties
Molecular Formula |
C6H7NO6-2 |
|---|---|
Molecular Weight |
189.12 g/mol |
IUPAC Name |
(3S)-3-azaniumylpropane-1,1,3-tricarboxylate |
InChI |
InChI=1S/C6H9NO6/c7-3(6(12)13)1-2(4(8)9)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)(H,12,13)/p-2/t3-/m0/s1 |
InChI Key |
UHBYWPGGCSDKFX-VKHMYHEASA-L |
Isomeric SMILES |
C([C@@H](C(=O)[O-])[NH3+])C(C(=O)[O-])C(=O)[O-] |
SMILES |
C(C(C(=O)[O-])C(=O)[O-])C(C(=O)[O-])[NH3+] |
Canonical SMILES |
C(C(C(=O)[O-])C(=O)[O-])C(C(=O)[O-])[NH3+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




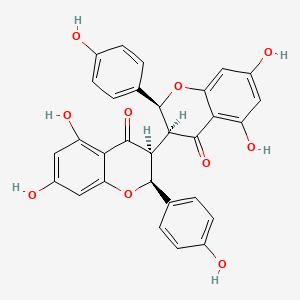
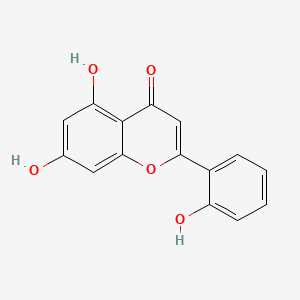

![Phosphorothioic acid, O-[2-chloro-1-(2,5-dichlorophenyl)ethenyl] O,O-diethyl ester](/img/structure/B1233760.png)
